molecular formula C11H12F6N2O2 B12222856 Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12222856
M. Wt: 318.22 g/mol
InChI Key: PLUSYQVADNQCHK-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorocrotonate with a pyrazole derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other fluorinated compounds, such as:

This compound stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12F6N2O2

Molecular Weight

318.22 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H12F6N2O2/c1-3-21-9(20)5-8(11(15,16)17)19-6(2)4-7(18-19)10(12,13)14/h4,8H,3,5H2,1-2H3

InChI Key

PLUSYQVADNQCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

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